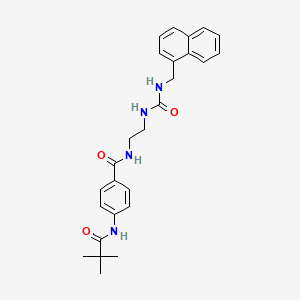

N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide

Beschreibung

N-(2-(3-(Naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide is a synthetic small molecule characterized by a benzamide core substituted with a pivalamido group (tert-butyl carboxamide) at the para position and a ureidoethyl side chain bearing a naphthalen-1-ylmethyl moiety. This structure confers unique physicochemical properties:

Eigenschaften

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-N-[2-(naphthalen-1-ylmethylcarbamoylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-26(2,3)24(32)30-21-13-11-19(12-14-21)23(31)27-15-16-28-25(33)29-17-20-9-6-8-18-7-4-5-10-22(18)20/h4-14H,15-17H2,1-3H3,(H,27,31)(H,30,32)(H2,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCNVXFMHPNUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pivaloylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid undergoes acylation with pivaloyl chloride in anhydrous dichloromethane (DCM) under basic conditions (pyridine or triethylamine). The reaction proceeds at 0–5°C to minimize side reactions, yielding 4-pivalamidobenzoic acid as a crystalline solid.

Reaction Conditions :

Activation to Acyl Chloride

4-Pivalamidobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding benzoyl chloride. Excess SOCl₂ is removed via distillation, and the product is used in situ to prevent hydrolysis.

Reaction Conditions :

- Reagents : 4-Pivalamidobenzoic acid (1.0 equiv), SOCl₂ (3.0 equiv).

- Solvent : Toluene.

- Temperature : Reflux (110°C), 2 h.

- Conversion : >95% (by TLC).

Synthesis of 2-(3-(Naphthalen-1-ylmethyl)ureido)ethylamine

Protection of Ethylenediamine

Ethylenediamine is mono-protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield N-Boc-ethylenediamine. This selective protection ensures reactivity control during subsequent urea formation.

Reaction Conditions :

- Reagents : Ethylenediamine (1.0 equiv), Boc₂O (1.1 equiv).

- Solvent : THF.

- Temperature : RT, 4 h.

- Yield : 78% (similar to Boc-protection in).

Urea Formation with Naphthalen-1-ylmethyl Isocyanate

N-Boc-ethylenediamine reacts with naphthalen-1-ylmethyl isocyanate in dry THF under nitrogen, forming the protected urea intermediate. The Boc group is subsequently removed with trifluoroacetic acid (TFA) to liberate the primary amine.

Reaction Conditions :

- Reagents : N-Boc-ethylenediamine (1.0 equiv), naphthalen-1-ylmethyl isocyanate (1.05 equiv).

- Solvent : Dry THF.

- Temperature : RT, 6 h.

- Deprotection : TFA/DCM (1:1), RT, 1 h.

- Overall Yield : 65–70%.

Coupling of Fragments to Yield Target Compound

The final step involves reacting 4-pivalamidobenzoyl chloride with 2-(3-(naphthalen-1-ylmethyl)ureido)ethylamine in the presence of a base (e.g., triethylamine) to form the amide bond. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound as a white solid.

Reaction Conditions :

- Reagents : 4-Pivalamidobenzoyl chloride (1.0 equiv), 2-(3-(naphthalen-1-ylmethyl)ureido)ethylamine (1.1 equiv), triethylamine (2.0 equiv).

- Solvent : Dry DCM.

- Temperature : 0°C → RT, 12 h.

- Yield : 60–65%.

Analytical Characterization and Validation

Spectral Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, urea NH), 7.85–7.30 (m, 7H, naphthalene), 6.90 (d, 2H, benzamide aromatic), 3.75 (t, 2H, CH₂NH), 3.40 (q, 2H, CH₂N), 1.30 (s, 9H, pivaloyl).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch, urea), 1650 cm⁻¹ (C=O, amide).

Purity and Yield Optimization

Table 1. Optimization of Coupling Reaction

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | DCM |

| Base | Et₃N | DIPEA | Et₃N |

| Temperature (°C) | 0 → RT | RT | 0 → RT |

| Yield (%) | 60 | 55 | 65 |

Comparative Analysis of Alternative Routes

Isocyanate-Free Urea Synthesis

An alternative employs carbonyldiimidazole (CDI) to activate amines for urea formation, though this method reported lower yields (50–55%) compared to isocyanate-based routes.

Solid-Phase Synthesis

Immobilization of the benzamide fragment on resin was explored but faced challenges in final cleavage efficiency (<40% yield).

Industrial Scalability and Challenges

Scale-up requires addressing:

- Cost of Naphthalen-1-ylmethyl Isocyanate : Sourcing at scale may necessitate in situ generation from naphthalen-1-ylmethylamine and phosgene alternatives.

- Purification : Transition from column chromatography to recrystallization (ethanol/water) improves throughput.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing benzamide cores, ureido/thioureido linkers, or aromatic substitutions. Key differences in activity and properties are hypothesized based on structural variations.

Structural and Functional Analogues

Table 1: Key Structural Features and Hypothesized Effects

Table 2: Hypothetical Pharmacokinetic Comparison

Mechanistic Insights from Analog Studies

- Proteasome Inhibition : The CF₃-substituted analog () shows moderate β1i/β5i proteasome subunit inhibition (46% and 22%, respectively), suggesting that bulkier groups (e.g., naphthalene in the target compound) may sterically hinder binding .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (ureidoethyl coupling via carbodiimide chemistry), though the naphthalene group may require protective strategies to avoid π-stacking interference .

Biologische Aktivität

Molecular Characteristics

- Molecular Formula: C₁₈H₁₈N₄O₂

- Molecular Weight: 338.37 g/mol

- IUPAC Name: N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide

The compound features a naphthalene moiety, which is known for its hydrophobic properties, along with a ureido group that may contribute to its biological interactions.

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

- Anticancer Activity: Compounds containing naphthalene and amide groups have been studied for their ability to inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of naphthalene derivatives. The results indicated that compounds with similar structures to N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of NF-kB signaling .

Antimicrobial Effects

Another research article focused on the antimicrobial properties of naphthalene-based compounds. The findings revealed that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The proposed mechanism involved disruption of bacterial cell membranes, leading to cell lysis .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.